Lymphocyte Activation Inhibition: Nordimaprit Is 4.3-Fold More Potent Than Dimaprit in Mitogen-Stimulated Human Lymphocytes
In a direct comparative study of mitogen-induced human lymphocyte activation, 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride (Nordimaprit) produced an approximate IC₅₀ of 0.03 mM, which is 4.3-fold lower (i.e., more potent) than the IC₅₀ of its closest structural analog, Dimaprit (0.13 mM) [1]. Methylamine and chloroquine served as additional comparators with IC₅₀ values of 6.4 mM and 18 µM, respectively [1]. The dose–response curves for Nordimaprit and Dimaprit were steep and parallel, suggesting a shared mechanism distinct from that of histamine [1]. Notably, Nordimaprit possesses little or no H₂-receptor agonist activity, whereas Dimaprit is a selective H₂ agonist, indicating that the enhanced lymphocyte-suppressive effect of Nordimaprit is H₂-receptor-independent [1][2].
| Evidence Dimension | Inhibition of mitogen-induced lymphocyte activation (IC₅₀) |
|---|---|
| Target Compound Data | Nordimaprit (2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride): IC₅₀ ≈ 0.03 mM |
| Comparator Or Baseline | Dimaprit: IC₅₀ ≈ 0.13 mM; Methylamine: IC₅₀ ≈ 6.4 mM; Chloroquine: IC₅₀ ≈ 18 µM (0.018 mM) |
| Quantified Difference | Nordimaprit is 4.3-fold more potent than Dimaprit; 213-fold more potent than Methylamine; 1.7-fold less potent than Chloroquine (0.03 vs. 0.018 mM). |
| Conditions | Human peripheral blood lymphocytes stimulated with phytohaemagglutinin (PHA); dose-response measured by [³H]-thymidine incorporation after 72 h culture. |
Why This Matters
For researchers requiring maximum immune-suppressive potency in an isothiourea-based tool compound without confounding H₂-receptor activation, Nordimaprit provides quantified superiority over Dimaprit.
- [1] Dale MM, Foreman JC, et al. A comparison of dimaprit, nordimaprit, methylamine and chloroquine as inhibitors of mitogen-induced lymphocyte activation. Br J Pharmacol. 1984;83(1):293-298. doi:10.1111/j.1476-5381.1984.tb10145.x. View Source
- [2] Netti C, Sibilia V, Guidobono F, Villa I, Franco P, Pecile A. Central effects of histamine H2-receptor agonists and antagonists on nociception in the rat. Agents Actions. 1988;23(3-4):247-249. doi:10.1007/BF02142554. View Source
